molecular formula C6H9N3O2 B2719683 1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1425090-56-7

1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2719683
CAS No.: 1425090-56-7
M. Wt: 155.157
InChI Key: ITSXMBPUAOXJII-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound with the molecular formula C₆H₉N₃O₂. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of β-acylamidrazones under thermal conditions. This method typically requires temperatures exceeding 140°C . Another method involves the reaction of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazole derivatives and may confer specific advantages in certain applications .

Properties

IUPAC Name

1-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)9-3-7-5(8-9)6(10)11/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSXMBPUAOXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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